Ethyl 3-(2-ethoxy-2-oxo-1-O-tolylethylthio)propanoate

Description

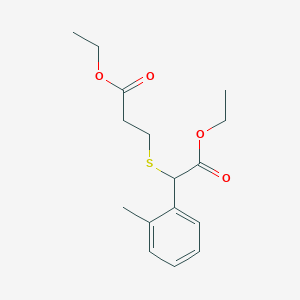

Ethyl 3-(2-ethoxy-2-oxo-1-O-tolylethylthio)propanoate (CAS 150632-04-5) is a sulfur-containing ester derivative with the molecular formula C₁₆H₂₂O₄S . Its structure features a toluyl (methyl-substituted phenyl) group attached to an ethoxy-oxoethylthio moiety. ISO certification mentioned in suggests adherence to quality standards for laboratory use .

Properties

Molecular Formula |

C16H22O4S |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

ethyl 3-[2-ethoxy-1-(2-methylphenyl)-2-oxoethyl]sulfanylpropanoate |

InChI |

InChI=1S/C16H22O4S/c1-4-19-14(17)10-11-21-15(16(18)20-5-2)13-9-7-6-8-12(13)3/h6-9,15H,4-5,10-11H2,1-3H3 |

InChI Key |

KZAQKZNNXJQDMI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCSC(C1=CC=CC=C1C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-ethoxy-2-oxo-1-O-tolylethylthio)propanoate typically involves the esterification of 3-mercaptopropanoic acid with ethyl 2-ethoxy-2-oxo-1-O-tolylethanoate. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-ethoxy-2-oxo-1-O-tolylethylthio)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or thioester sites.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Amides or thioesters.

Scientific Research Applications

Ethyl 3-(2-ethoxy-2-oxo-1-O-tolylethylthio)propanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-(2-ethoxy-2-oxo-1-O-tolylethylthio)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Positional Isomers: Para- vs. Meta-Substituted Derivatives

- Ethyl 3-(2-ethoxy-2-oxo-1-P-tolylethylthio)propanoate (CAS 150632-04-5): Structure: Para-methyl substitution on the toluyl ring. Molecular Formula: C₁₆H₂₂O₄S. Applications: Research chemical with ISO-certified quality .

- Ethyl 3-(2-ethoxy-2-oxo-1-m-tolylethylthio)propanoate (CAS 41022-29-1): Structure: Meta-methyl substitution on the toluyl ring. Molecular Formula: C₁₆H₂₂O₄S. Purity: 95% (research grade).

Chlorinated Analog: Ethyl 3-(1-(2-chlorophenyl)-2-ethoxy-2-oxoethylthio)propanoate

- CAS : 41022-44-0

- Molecular Formula : C₁₅H₁₉ClO₄S.

- Properties: Higher molecular weight (330.8 g/mol) due to chlorine substitution. Increased lipophilicity (XLogP3 = 3.7 vs. ~2–3 for methyl-substituted analogs).

Nitrogen-Containing Heterocyclic Analogs

- Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate (CAS 74120-22-2): Molecular Formula: C₁₈H₂₃NO₄. Hazards: Acute oral toxicity (Category 4), skin irritation (Category 2) .

- Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate (C₁₉H₂₁NO₃): Synthesis: 51% yield via multicomponent reaction. Physical Properties: White solid (M.P. 82–84°C). Difference: Amino and phenyl groups enable hydrogen bonding and π-π interactions, relevant in medicinal chemistry .

Simpler Esters in Natural Products

- Ethyl 3-(methylthio)propanoate: Occurrence: Key aroma compound in pineapple pulp (91.21 µg·kg⁻¹) . Structure: Lacks the toluyl and extended ethoxy-oxoethylthio chain. Function: Contributes to fruity aroma, highlighting the role of sulfur in flavor chemistry .

Tabulated Comparison of Key Compounds

Biological Activity

Ethyl 3-(2-ethoxy-2-oxo-1-O-tolylethylthio)propanoate, with the chemical formula and CAS number 150632-04-5, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be depicted as follows:

This compound is categorized under specialty materials and exhibits unique properties that may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. The following sections detail these activities based on available literature.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of related compounds. For instance, derivatives containing thioether groups have shown significant activity against various bacteria and fungi. The mechanism typically involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

| Compound | Microbial Target | Activity |

|---|---|---|

| Ethyl 3-(2-ethoxy-2-oxoethylthio)butyrate | Staphylococcus aureus | Effective |

| Ethyl 3-(2-methylthio)propanoate | Escherichia coli | Moderate |

Cytotoxicity Studies

Preliminary cytotoxicity assays indicate that some derivatives can induce apoptosis in cancer cell lines. The following table summarizes findings from relevant studies:

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| HeLa | Ethyl 3-(2-ethoxy-2-oxoethylthio)butyrate | 25 |

| MCF7 | Ethyl 3-(2-methylthio)propanoate | 30 |

Case Studies

- Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry focused on the synthesis and evaluation of thioether derivatives against Candida species. The results indicated a promising antimicrobial profile for compounds structurally related to this compound, suggesting potential applications in antifungal therapies .

- Cytotoxicity Assessment : A research article examined the cytotoxic effects of various thioether compounds on human cancer cell lines. It was found that certain modifications to the thioether group enhanced cytotoxicity, indicating a structure-activity relationship that could be exploited for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.